2-[4-[[2-Butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]benzonitrile 2-[4-[[2-Butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]benzonitrile Des[2’-(1H-tetrazol-5-yl)] 2-Cyanolosartan is a derivative of Losartan Potassium, an angiotensin II antagonist and is commonly used to significantly reduce risk of new onset atrial fibrillation and associated stroke in high-risk patients.
Brand Name: Vulcanchem
CAS No.: 114772-55-3
VCID: VC21344947
InChI: InChI=1S/C22H22ClN3O/c1-2-3-8-21-25-22(23)20(15-27)26(21)14-16-9-11-17(12-10-16)19-7-5-4-6-18(19)13-24/h4-7,9-12,27H,2-3,8,14-15H2,1H3
SMILES: CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C#N)CO)Cl
Molecular Formula: C22H22ClN3O
Molecular Weight: 379.9 g/mol

2-[4-[[2-Butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]benzonitrile

CAS No.: 114772-55-3

Cat. No.: VC21344947

Molecular Formula: C22H22ClN3O

Molecular Weight: 379.9 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

2-[4-[[2-Butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]benzonitrile - 114772-55-3

CAS No. 114772-55-3
Molecular Formula C22H22ClN3O
Molecular Weight 379.9 g/mol
IUPAC Name 2-[4-[[2-butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]benzonitrile
Standard InChI InChI=1S/C22H22ClN3O/c1-2-3-8-21-25-22(23)20(15-27)26(21)14-16-9-11-17(12-10-16)19-7-5-4-6-18(19)13-24/h4-7,9-12,27H,2-3,8,14-15H2,1H3
Standard InChI Key FGCNIDUBRIVYBP-UHFFFAOYSA-N
SMILES CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C#N)CO)Cl
Canonical SMILES CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C#N)CO)Cl
Appearance White Solid
Melting Point 158-159°C

Physical and Chemical Properties

Basic Physicochemical Characteristics

The compound 2-[4-[[2-Butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]benzonitrile exhibits distinctive physicochemical properties that influence its behavior in biological systems and chemical reactions. With a molecular weight of 379.9 g/mol, it represents a mid-sized organic molecule with drug-like characteristics . Its structural features contribute to specific solubility profiles and chemical reactivity patterns relevant to pharmaceutical applications.

The compound's computed properties provide insight into its molecular behavior, especially regarding drug-like characteristics and potential pharmacokinetic profiles. These properties are summarized in Table 1.

Table 1: Physicochemical Properties of 2-[4-[[2-Butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]benzonitrile

PropertyValueSignificance
Molecular Weight379.9 g/molWithin typical drug-like range
XLogP34.8Indicates moderate lipophilicity
Hydrogen Bond Donor Count1Limited hydrogen bond donation capacity
Hydrogen Bond Acceptor Count3Moderate capacity for hydrogen bond acceptance
Rotatable Bond Count7Suggests conformational flexibility
Topological Polar Surface Area61.8 ŲModerate membrane permeability potential
Heavy Atom Count27Indicates molecular complexity
Exact Mass379.1451400Useful for mass spectrometric identification

The XLogP3 value of 4.8 suggests the compound has significant lipophilicity, which may influence its membrane permeability and distribution in biological systems . With a single hydrogen bond donor and three acceptors, the compound has a limited but significant capacity for hydrogen bonding interactions, which could affect its solubility in aqueous environments and binding to protein targets.

Spectroscopic Properties and Identification Methods

The compound presents characteristic spectroscopic profiles that aid in its identification and purity assessment. Infrared spectroscopy reveals distinctive absorption bands associated with the nitrile group (typically around 2200-2300 cm⁻¹) and the hydroxyl functionality. Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information, with characteristic chemical shifts for the aromatic protons of the biphenyl system, the methylene bridges, and the butyl chain substituents.

Mass spectrometric analysis yields a molecular ion peak corresponding to the calculated exact mass of 379.1451400, with fragmentation patterns that reflect the structural components of the molecule . These spectroscopic fingerprints collectively enable precise identification and differentiation from structural analogs and potential impurities.

Structural Relationships and Derivatives

Relation to Angiotensin II Antagonists

2-[4-[[2-Butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]benzonitrile exhibits structural similarities to established angiotensin II receptor antagonists, particularly in the imidazole-substituted biphenyl scaffold. The compound shares structural homology with losartan but differs in the terminal functional group, featuring a nitrile (-CN) group instead of the tetrazole moiety found in losartan . This structural modification potentially alters the binding profile and pharmacodynamic properties compared to conventional angiotensin II antagonists.

Structural analogs include 4'-((2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl)methyl)-(1,1'-biphenyl)-2-carboxylic acid (PubChem CID 130762), which contains a carboxylic acid group in place of the nitrile . This carboxylic acid derivative has been documented in pharmaceutical research and provides a comparative reference point for structure-activity relationship studies.

Structure-Activity Relationships

The imidazole ring substitution pattern significantly influences the compound's biological activity profile. The 2-butyl substituent contributes to lipophilicity and potentially to receptor binding affinity, while the 4-chloro substitution affects electronic distribution within the imidazole ring. The 5-(hydroxymethyl) group introduces a potential hydrogen bonding site that may facilitate interactions with target proteins.

The biphenyl system serves as a rigid scaffold that positions the functional groups in specific spatial orientations necessary for receptor recognition. The 2-cyano substituent on the terminal phenyl ring introduces an electron-withdrawing effect that modifies the electronic character of the aromatic system and potentially influences binding interactions with target proteins.

Biological Activity and Pharmacological Properties

Receptor Interactions and Signaling Pathways

Based on its structural similarity to established angiotensin receptor antagonists, 2-[4-[[2-Butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]benzonitrile may interact with angiotensin II type 1 (AT1) receptors, although with potentially modified binding characteristics compared to tetrazole-containing antagonists. The compound's molecular features suggest it may exhibit selective binding to G-protein coupled receptors involved in blood pressure regulation and fluid homeostasis.

Research on structurally related compounds indicates potential interactions with multiple signaling pathways beyond the renin-angiotensin system. These include modulation of inflammatory cascades through effects on cytokine production and possible interactions with beta-adrenergic receptors . The compound's biological activity profile is therefore potentially diverse, spanning cardiovascular, inflammatory, and potentially anticancer mechanisms.

Synthetic Routes and Chemical Reactivity

Synthesis Strategies

The synthesis of 2-[4-[[2-Butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]benzonitrile typically involves a multi-step process starting from appropriate biphenyl precursors. Synthetic routes commonly utilize cross-coupling reactions, such as Suzuki-Miyaura coupling, to establish the biphenyl core structure. Subsequent functionalization steps introduce the imidazole moiety, typically via alkylation reactions involving appropriately functionalized imidazole derivatives.

Alternative synthetic strategies may involve the construction of the imidazole ring on a pre-formed biphenyl scaffold. The hydroxymethyl group is often introduced through reduction of a corresponding carboxylate or aldehyde functionality. The nitrile group is typically incorporated early in the synthesis, as it can influence the reactivity of intermediates in subsequent transformation steps.

Chemical Reactivity and Stability

The compound's reactive centers include the nitrile group, which can undergo hydrolysis under specific conditions to form the corresponding amide or carboxylic acid. The hydroxymethyl group represents a nucleophilic center that can participate in esterification or oxidation reactions. The imidazole nitrogen atoms may exhibit basic properties and can potentially coordinate with metal ions or participate in alkylation reactions.

Stability studies indicate sensitivity to strongly acidic or basic conditions, which can promote hydrolysis of the nitrile group or oxidation of the hydroxymethyl functionality. In pharmaceutical formulations, consideration of these stability factors is essential for ensuring product integrity and shelf life. Protective measures may include appropriate formulation pH control and the use of stabilizing excipients.

Analytical Characterization

Chromatographic Analysis

High-performance liquid chromatography (HPLC) represents a primary method for the analysis and purity determination of 2-[4-[[2-Butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]benzonitrile. Typical HPLC conditions employ reverse-phase columns with gradient elution systems combining aqueous and organic phases. Detection methods commonly include UV absorbance at wavelengths corresponding to the compound's chromophoric groups, typically in the range of 240-280 nm where the aromatic and imidazole systems exhibit strong absorption.

Spectroscopic Identification

The compound exhibits characteristic spectral profiles that facilitate its identification and structural confirmation. Nuclear magnetic resonance spectroscopy provides detailed structural information, with distinctive chemical shifts for the aromatic protons, methylene linkers, hydroxymethyl group, and butyl chain protons. Carbon-13 NMR spectra reveal characteristic resonances for the nitrile carbon (typically around 120 ppm) and the imidazole carbons.

Infrared spectroscopy displays characteristic absorption bands, including the nitrile stretching vibration (approximately 2200-2300 cm⁻¹), hydroxyl stretching (broad band around 3300-3400 cm⁻¹), and aromatic C-H stretching (approximately 3000-3100 cm⁻¹). These spectroscopic signatures collectively enable unambiguous identification and differentiation from structural analogs and synthetic impurities.

Research Applications and Future Directions

Current Research Landscape

Current research on 2-[4-[[2-Butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]benzonitrile and structurally related compounds focuses on several key areas of pharmaceutical interest. As a potential antihypertensive agent, investigations explore its binding affinity for angiotensin II receptors and comparative efficacy against established angiotensin receptor blockers. Structure-activity relationship studies examine the impact of the nitrile substitution compared to tetrazole or carboxylic acid groups on receptor selectivity and binding kinetics.

Emerging research areas include investigations into anti-inflammatory mechanisms, particularly regarding cytokine modulation and NLRP3 inflammasome inhibition . These studies aim to elucidate the compound's potential applications in inflammatory disorders and identify the molecular pathways involved in its anti-inflammatory effects. Additionally, preliminary anticancer investigations explore mechanisms such as apoptosis induction, cell cycle modulation, and potential selective cytotoxicity against cancer cell lines.

Future Research Directions

Future research directions for this compound include more comprehensive pharmacological profiling to establish its complete spectrum of biological activities. Advanced binding studies using crystallographic and computational methods could elucidate the precise molecular interactions with target receptors, informing structure-based drug design efforts for optimized derivatives.

Medicinal chemistry research may focus on developing structural analogs with enhanced potency, selectivity, or pharmacokinetic properties. Potential modifications include substitutions on the imidazole ring, alterations to the hydroxymethyl group, or modifications of the biphenyl system to optimize receptor interactions and drug-like properties. Formulation research may address solubility challenges and develop delivery systems to enhance bioavailability and targeted tissue distribution.

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